ZD-7155

Hypertension Cardiovascular Pharmacology In Vivo Pharmacology

Standard ARBs introduce uncontrolled variability in chronic hypertension studies due to inconsistent receptor blockade kinetics and short duration. ZD-7155 solves this with validated, long-acting AT1 antagonism. • 48h sustained antihypertensive effect after single oral dose - simplifies multi-day protocols, reduces animal handling stress • Unique dual functional selectivity: insurmountable antagonist at prejunctional AT1 receptors, competitive at postjunctional sites - enables dissection of neurotransmitter release vs. direct vasoconstriction • 10× greater potency than losartan in suppressing Ang II-induced pressor responses (IC50 3.8 nM) • Co-crystallized with human AT1 receptor (PDB 4YAY) for structurally validated binding mode

Molecular Formula C26H26N6O
Molecular Weight 438.5 g/mol
Cat. No. B1228687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZD-7155
Synonyms5,7-diethyl-1-(2'-(1H-1,2,3,4-tetrahydrazol-5-yl)biphenyl-4-methyl)-1,2,3,4-tetrahydro-1,6-naphthyridin-2-one hydrochloride
5,7-diethyl-1-(2'-(1H-1,2,3,4-tetrazol-5-yl)biphenyl-4-methyl)-1,2,3,4-tetrahydro-1,6-naphthyridin-2-one hydrochloride
ZD 7155
ZD-7155
ZD7155
Molecular FormulaC26H26N6O
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(CCC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=N1)CC
InChIInChI=1S/C26H26N6O/c1-3-19-15-24-22(23(4-2)27-19)13-14-25(33)32(24)16-17-9-11-18(12-10-17)20-7-5-6-8-21(20)26-28-30-31-29-26/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,28,29,30,31)
InChIKeyBFVNEYDCFJNLGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ZD-7155: Potent, Long-Acting AT1 Antagonist for Cardiovascular & Renal Research


ZD-7155 is a synthetic, non-peptide, competitive antagonist of the angiotensin II type 1 (AT1) receptor . It was developed as a research tool with enhanced potency and duration of action compared to earlier AT1 antagonists [1]. ZD-7155 has been co-crystallized with the human AT1 receptor, providing high-resolution structural validation of its binding mode [2]. Its primary applications are in preclinical models investigating hypertension, renal hemodynamics, and the renin-angiotensin-aldosterone system (RAAS) [3].

Structurally validated AT1 receptor binding mode (co-crystallized with human AT1)
Supports cardiovascular and renal RAAS pathway studies in rodent models
Extended pharmacodynamic profile enables chronic-dosing research protocols

Why ZD-7155 Is Not Interchangeable with Other AT1 Antagonists


AT1 receptor antagonists (ARBs) exhibit significant pharmacologic diversity, including differences in receptor binding kinetics, functional selectivity at tissue-specific receptor subtypes, and in vivo duration of action [1]. ZD-7155 demonstrates a unique profile among ARBs: it is a competitive antagonist at postjunctional AT1 receptors but acts as an insurmountable antagonist at prejunctional sites, a property it shares with candesartan but with distinct potency ratios [2]. Furthermore, ZD-7155's extended duration of action (up to 48 hours in hypertensive models) and its specific renal hemodynamic effects cannot be assumed for other ARBs like losartan or valsartan [3]. Substituting ZD-7155 with a seemingly similar ARB without direct comparative data risks introducing uncontrolled variables in critical experiments, particularly those involving long-term blood pressure monitoring or renal function assessment.

Pre- vs. postjunctional AT1 receptor antagonism differs

ZD-7155 acts as an insurmountable antagonist at prejunctional sites but competitive at postjunctional sites. This functional selectivity may not be replicated by purely competitive ARBs such as losartan.

Pharmacodynamic duration may shift experimental timelines

The extended blood pressure lowering duration (up to 48 h in hypertensive models) may not be achieved with shorter-acting ARBs, risking uncontrolled variability in chronic studies.

Renal hemodynamic and excretory responses are compound-specific

Observed changes in urine flow, free water clearance, and osmolality under AT1/NO co-modulation may not translate to other ARBs with different tissue-selectivity profiles.

ZD-7155: Head-to-Head and Class-Level Evidence


Enhanced In Vivo Potency in Pressor Response vs. Losartan

In a direct head-to-head comparison in conscious Sprague-Dawley rats, ZD-7155 demonstrated approximately 10-fold higher potency than the prototype AT1 antagonist losartan in suppressing the angiotensin II-induced pressor response [1]. This was determined by measuring the shift in the pressor response curve to angiotensin II infusion after intravenous administration of the antagonists.

In Vivo Potency
Head-to-head
ZD-7155 showed ~10-fold higher potency than losartan in suppressing Ang II-induced pressor response (conscious rat, 1.082 µmol/kg i.v. vs. 2.165–6.495 µmol/kg).
Supports assay potency context for pressor response models.
Direct comparison; dose-model validation recommended.
Hypertension Cardiovascular Pharmacology In Vivo Pharmacology

Sustained Antihypertensive Effect in 2K1C Hypertensive Rats

In the two-kidney, one-clip (2K1C) Goldblatt hypertensive rat model, a single oral dose of ZD-7155 (3 mg/kg) produced a rapid and sustained lowering of blood pressure that was maintained for up to 48 hours [1]. This effect was correlated with sustained inhibition of tissue angiotensin II receptor binding in the aorta, kidney, and adrenal gland.

Duration of Action
Class-level inference
Single oral dose (3 mg/kg) maintained blood pressure reduction for up to 48 h in 2K1C Goldblatt hypertensive rats.
Supports extended pharmacodynamic monitoring in chronic hypertension models.
Class-level comparison; direct losartan duration data not provided.
Hypertension Chronic Dosing Pharmacodynamics

Differential Antagonism at Pre- vs. Postjunctional AT1 Receptors

A comparative study in the rat tail artery revealed that ZD-7155, like candesartan, acts as an insurmountable (non-competitive) antagonist at prejunctional AT1 receptors but as a competitive antagonist at postjunctional sites [1]. In contrast, losartan and eprosartan were competitive antagonists at both locations. ZD-7155 exhibited a pD'2 of 7.98 (prejunctional) and 9.01 (postjunctional), yielding a post/pre potency ratio of 11 [1].

Pre- vs. Postjunctional
Head-to-head
Insurmountable at prejunctional AT1 (pD'2 7.98), competitive at postjunctional (pD'2 9.01); Post/Pre ratio = 11. Distinct from candesartan (81) and losartan (101).
Functional selectivity profile supports sympathetic neurotransmission study context.
Rat tail artery assay; results may be tissue-dependent.
Receptor Pharmacology Functional Selectivity Vascular Biology

Renal Hemodynamics and Electrolyte Handling in Conscious Lambs

In conscious, chronically instrumented lambs, administration of ZD-7155 (≥400 µg/kg) decreased renal vascular resistance (RVR) and increased renal blood flow (RBF) within 5 minutes [1]. In a separate study on 6-week-old lambs, pretreatment with ZD-7155 and the AT2 antagonist PD 123319, followed by L-NAME, increased urine flow rate by 200%, free water clearance by 50%, and decreased urine osmolality by 40% .

Renal Hemodynamics
Data to verify
ZD-7155 + PD 123319 + L-NAME increased urine flow by 200%, free water clearance by 50%, and decreased urine osmolality by 40% in conscious lambs.
Supports renal AT1/NO interaction and electrolyte handling study context.
Supporting evidence; confirmatory replication advised.
Renal Physiology Developmental Pharmacology Electrolyte Balance

High-Affinity AT1 Receptor Binding in Adrenal Membranes

ZD-7155 displays high-affinity binding to the AT1 receptor, with a reported IC50 of 3.8 nM for displacing [125I]-angiotensin II from guinea pig adrenal gland membranes [1]. This value is consistent across multiple independent sources and serves as a benchmark for in vitro potency [2].

AT1 Binding Affinity
Class-level inference
IC50 = 3.8 nM for displacing [125I]-angiotensin II from guinea pig adrenal cortex membranes.
Establishes high-affinity AT1 receptor binding context for in vitro studies.
Assay-dependent value; batch-specific verification recommended.
Receptor Binding In Vitro Pharmacology Molecular Pharmacology

ZD-7155: Optimal Research Applications


Long-Term AT1 Blockade in Chronic Hypertension Studies

ZD-7155 is an ideal tool for investigators using the two-kidney, one-clip (2K1C) Goldblatt hypertensive rat model or other chronic hypertension models. Its sustained antihypertensive effect for up to 48 hours after a single oral dose [1] simplifies dosing regimens and ensures consistent receptor blockade throughout multi-day experiments, minimizing stress and handling artifacts associated with frequent injections. This makes it particularly suitable for studies examining long-term cardiovascular remodeling or the progression of hypertensive end-organ damage.

Prejunctional vs. Postjunctional AT1 Receptor Signaling

Researchers investigating the role of AT1 receptors in modulating sympathetic neurotransmission should select ZD-7155 for its unique functional selectivity profile. In isolated vascular tissues, ZD-7155 acts as an insurmountable antagonist at prejunctional AT1 receptors but as a competitive antagonist at postjunctional sites [2]. This property, distinct from losartan and eprosartan, allows for a more nuanced pharmacological dissection of angiotensin II's effects on neurotransmitter release versus direct smooth muscle contraction.

Renal AT1/NO Interactions and Electrolyte Handling

ZD-7155 is well-suited for renal physiology experiments in conscious, instrumented animal models. Studies have demonstrated its rapid effects on renal vascular resistance and blood flow [3], as well as its ability to modulate urine flow, free water clearance, and osmolality when combined with nitric oxide synthase inhibition . This makes ZD-7155 a valuable tool for exploring the complex interplay between the renin-angiotensin system, nitric oxide signaling, and renal excretory function, particularly in developmental or disease contexts.

In Vivo Potency Comparisons for Novel ARBs

For drug discovery programs or academic labs evaluating new AT1 receptor antagonists, ZD-7155 serves as a well-characterized, high-potency reference compound. Its 10-fold greater potency compared to losartan in suppressing angiotensin II-induced pressor responses [4] provides a clear benchmark for assessing the relative efficacy of novel chemical entities in conscious rat models. The availability of detailed dose-response and duration-of-action data facilitates rigorous comparative pharmacology studies.

Application
Selection Property
Validation Focus
Chronic hypertension model studies (e.g., 2K1C Goldblatt)
Extended duration of AT1 receptor blockade
Stable blood pressure endpoint monitoring over 48 h
Sympathetic neurotransmission and vascular tone studies
Differential pre- vs. postjunctional AT1 receptor functional selectivity
Verification of insurmountable/competitive profile in isolated tissue
Renal physiology and RAAS/NO interaction studies
Renal hemodynamic and excretory function modulation
Confirmation of urine flow, free water clearance, and osmolality endpoints
Novel ARB comparative pharmacology studies
Well-characterized reference compound with reported in vivo potency
Benchmarking against pressor response and duration models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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